(E)-but-2-enedioic acid;2-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,4-diol
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Overview
Description
(E)-but-2-enedioic acid;2-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,4-diol is a complex organic compound that features a combination of aromatic rings, a thioether linkage, and a butenedioate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,4-diol typically involves multiple steps:
Formation of the Thioether Linkage: This can be achieved by reacting 2-((Methylamino)methyl)phenyl)thiol with 1,4-benzoquinone under controlled conditions to form the thioether linkage.
Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce hydroxyl groups at the 1 and 4 positions of the benzene ring.
Salt Formation: Finally, the compound is reacted with (Z)-2-butenedioic acid to form the (1:1) salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinone forms back to the hydroquinone forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The thioether linkage and aromatic rings are key features that interact with biological molecules.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The ability to modify the aromatic rings and thioether linkage allows for the design of molecules with specific biological activities.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and aromatic rings play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol: The non-salt form of the compound.
2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (E)-2-butenedioate (11) (salt): The E-isomer of the compound.
2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (21) (salt): A different stoichiometric ratio of the salt.
Uniqueness
The uniqueness of (E)-but-2-enedioic acid;2-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,4-diol lies in its specific combination of functional groups and its (Z)-isomer configuration, which can lead to distinct biological and chemical properties compared to its similar compounds.
Properties
CAS No. |
127906-41-6 |
---|---|
Molecular Formula |
C18H19NO6S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C14H15NO2S.C4H4O4/c1-15-9-10-4-2-3-5-13(10)18-14-8-11(16)6-7-12(14)17;5-3(6)1-2-4(7)8/h2-8,15-17H,9H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
AGYMFYABMLHWEH-WLHGVMLRSA-N |
SMILES |
CNCC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CNCC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNCC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=CC(=O)O)C(=O)O |
Synonyms |
2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedi oate (1:1) (salt) |
Origin of Product |
United States |
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